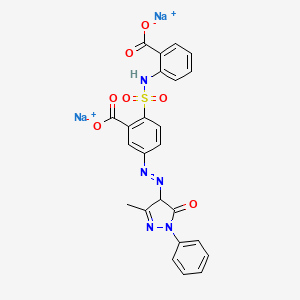
1-tert-Butoxy-3-methyl-3-buten-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxy-3-methyl-3-buten-2-ol is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.23802 . It is known for its unique structure, which includes a tert-butoxy group attached to a butenol backbone. This compound is used in various chemical processes and has significant industrial applications.
Méthodes De Préparation
The synthesis of 1-tert-Butoxy-3-methyl-3-buten-2-ol typically involves the reaction of 3-methyl-3-buten-2-ol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-tert-Butoxy-3-methyl-3-buten-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-tert-Butoxy-3-methyl-3-buten-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is explored for its potential use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-tert-Butoxy-3-methyl-3-buten-2-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of different products. The specific pathways involved depend on the context of its use, such as in metabolic studies or synthetic chemistry .
Comparaison Avec Des Composés Similaires
1-tert-Butoxy-3-methyl-3-buten-2-ol can be compared with similar compounds like:
3-Buten-2-ol: This compound has a similar butenol backbone but lacks the tert-butoxy group, making it less bulky and potentially less reactive in certain reactions.
2-Methyl-3-buten-2-ol: This compound has a similar structure but differs in the position of the methyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its tert-butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
3605-82-1 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
3-methyl-1-[(2-methylpropan-2-yl)oxy]but-3-en-2-ol |
InChI |
InChI=1S/C9H18O2/c1-7(2)8(10)6-11-9(3,4)5/h8,10H,1,6H2,2-5H3 |
Clé InChI |
VJPAQMNQYGXQOW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(COC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)




![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)

